1-Ethyl-3-methyldiphenylurea
Description
1-Ethyl-3-methyldiphenylurea (hypothetical structure inferred from nomenclature) is a substituted urea derivative featuring an ethyl group at the 1-position and a methyl group at the 3-position of the diphenylurea backbone. Substituted ureas are commonly employed as intermediates in pharmaceuticals, agrochemicals, and polymer stabilizers due to their hydrogen-bonding capacity and metabolic stability .
Properties
CAS No. |
4474-03-7 |
|---|---|
Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
1-ethyl-3-methyl-1,3-diphenylurea |
InChI |
InChI=1S/C16H18N2O/c1-3-18(15-12-8-5-9-13-15)16(19)17(2)14-10-6-4-7-11-14/h4-13H,3H2,1-2H3 |
InChI Key |
FOHIURCGHCHRHW-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)N(C)C2=CC=CC=C2 |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)N(C)C2=CC=CC=C2 |
Other CAS No. |
4474-03-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-ethyl-3-methyldiphenylurea (inferred) with key analogs, highlighting molecular characteristics and available
*Hypothetical structure; data extrapolated from analogs.
Key Structural and Functional Differences:
- Alkyl vs. Aryl Substituents : Ethyl/methyl groups (e.g., 1-ethyl-1,3-diphenylurea ) increase lipophilicity compared to purely aromatic analogs like 1,3-diphenylurea . This impacts solubility and membrane permeability, critical for drug design.
- Symmetry Effects : 3-Ethyl-1,1-diphenylurea and 1-methyl-3,3-diphenylurea demonstrate how symmetric substitution patterns may improve crystallinity, aiding in X-ray diffraction studies (e.g., via SHELX programs ).
- Polar Functional Groups: The dimethylamino group in 3-[3-(Dimethylamino)propyl]-1-phenylurea introduces basicity, enhancing solubility in acidic environments.
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